4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine
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Overview
Description
4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine is a complex organic compound that features a unique combination of pyrimidine and cyclopentapyrrol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine involves multiple steps. One common approach includes the condensation of 4-methylpyrimidine with an appropriate cyclopentapyrrol derivative under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpyrimidin-4-yl)oxy]aniline: Shares a similar pyrimidine structure but differs in its functional groups and overall molecular architecture.
2-Cycloamino-4-methylpyrimidine: Contains a similar pyrimidine core but with different substituents.
Uniqueness
4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine is unique due to its combination of fluoropyrimidine and cyclopentapyrrol structures. This unique architecture imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20FN5O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-4-yl)-3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C17H20FN5O/c1-12-4-6-20-16(22-12)24-10-17-5-2-3-13(17)8-23(9-17)15-14(18)7-19-11-21-15/h4,6-7,11,13H,2-3,5,8-10H2,1H3 |
InChI Key |
KCBSSZNCZSMUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C4=NC=NC=C4F |
Origin of Product |
United States |
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